1. SR147778 (Rimonabant)* Compound Description: SR147778, also known as Rimonabant, is a potent and selective antagonist for the cannabinoid receptor type 1 (CB1 receptor). It exhibits nanomolar affinity for both rat and human CB1 receptors, with Ki values of 0.56 nM and 3.5 nM, respectively []. SR147778 effectively antagonizes the inhibitory effects of the cannabinoid agonist CP 55,940 in various in vitro and in vivo models []. It has demonstrated efficacy in reducing ethanol and sucrose consumption in mice and rats, as well as food intake in rats, highlighting its potential in treating obesity and related disorders []. Relevance:* While the specific structure of N-{3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide is not mentioned in the context of SR147778, both compounds share a common focus on targeting the endocannabinoid system. Therefore, understanding the structure-activity relationships of established CB1 antagonists like SR147778 can provide valuable insights for designing and developing novel compounds, potentially including the target compound, with improved pharmacological profiles.
2. 5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide* Compound Description: This compound is specifically mentioned as SR147778, a highly potent, selective, and orally active antagonist for the CB1 receptor []. * Relevance: The structural similarity between this compound and N-{3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide, particularly the presence of the pyrazole-3-carboxamide moiety, suggests potential shared pharmacological properties. Understanding the specific binding interactions of this known CB1 antagonist can offer insights for exploring the target compound's potential interactions with the endocannabinoid system.
3. 1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide* Compound Description: This compound is identified as a potential peripheral cannabinoid-1 receptor inverse agonist []. * Relevance: Both this compound and N-{3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide share a core structure consisting of a pyrazole ring substituted with a carboxamide group at position 3. This shared scaffold suggests that N-{3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide might also possess affinity for the CB1 receptor, albeit with potentially different pharmacological activities depending on the substituents.
4. N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)* Compound Description: This compound, SR141716A, serves as a structural starting point for developing novel CB1 receptor antagonists []. Researchers aimed to identify potent antagonists with good CB1/2 selectivity by replacing the pyrazole 5-aryl substituent with a 2-thienyl moiety linked to an alkynyl unit []. * Relevance: The target compound, N-{3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide, directly aligns with the structural modifications explored in this research. It incorporates a 2-thienyl moiety at the pyrazole 5-position, albeit without the alkynyl unit. This connection suggests that N-{3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide might also exhibit CB1 receptor antagonist activity.
5. N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-fluoro-1H-pyrazole-3-carboxamide ([18F] NIDA-42033)* Compound Description: This compound, [18F] NIDA-42033, is a potential radiotracer for studying CB1 cannabinoid receptors in the animal brain using positron emission tomography (PET) [].* Relevance: The target compound, N-{3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide, shares a very similar scaffold with [18F] NIDA-42033, consisting of a central pyrazole ring substituted with various aryl and alkyl groups. This structural resemblance, particularly the shared pyrazole-3-carboxamide moiety, suggests that the target compound might also exhibit binding affinity for CB1 receptors.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.